N-Benzyl-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}propanamide
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Overview
Description
N-Benzyl-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}propanamide is an organic compound with a complex structure that includes a benzyl group, a dimethyl-substituted oxane ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}propanamide typically involves multiple steps. One common method starts with the reaction of benzyl chloride with ethanolamine to form N-benzyl ethanolamine. This intermediate is then reacted with formaldehyde and formic acid to yield N-benzyl-N-methyl ethanolamine . The final step involves the reaction of this intermediate with 2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl ethyl bromide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxane ring positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or lithium diisopropylamide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}propanamide involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the oxane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N,N-dimethylethylenediamine: Similar structure but with an ethylenediamine moiety instead of the oxane ring.
Dimethylbenzylamine: Contains a benzyl group and a dimethylamino group but lacks the oxane ring and propanamide moiety.
Uniqueness
N-Benzyl-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}propanamide is unique due to its combination of a benzyl group, a dimethyl-substituted oxane ring, and a propanamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C24H39NO2 |
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Molecular Weight |
373.6 g/mol |
IUPAC Name |
N-benzyl-N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]propanamide |
InChI |
InChI=1S/C24H39NO2/c1-6-22(26)25(18-21-10-8-7-9-11-21)16-14-24(13-12-20(2)3)15-17-27-23(4,5)19-24/h7-11,20H,6,12-19H2,1-5H3 |
InChI Key |
YAUWJCHOOUMONV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC1(CCOC(C1)(C)C)CCC(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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